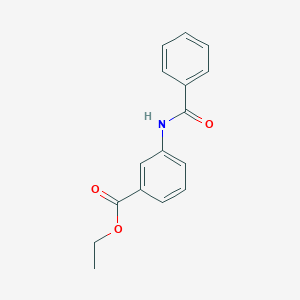

Ethyl 3-benzamidobenzoate

Description

BenchChem offers high-quality Ethyl 3-benzamidobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-benzamidobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C16H15NO3 |

|---|---|

Molecular Weight |

269.29 g/mol |

IUPAC Name |

ethyl 3-benzamidobenzoate |

InChI |

InChI=1S/C16H15NO3/c1-2-20-16(19)13-9-6-10-14(11-13)17-15(18)12-7-4-3-5-8-12/h3-11H,2H2,1H3,(H,17,18) |

InChI Key |

QFGADEFQZDZMMK-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2 |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Safe Handling of Di(benzothiazol-2-yl) disulphide (CAS 120-78-5)

A Note on Chemical Identification: This guide addresses the chemical substance registered under CAS number 120-78-5. Authoritative chemical databases and safety data sheets (SDS) identify this compound as Di(benzothiazol-2-yl) disulphide (MBTS) . The name "ethyl 3-benzamidobenzoate" provided in the topic query does not correspond to this CAS number. For the integrity of this technical guide, all subsequent information pertains to Di(benzothiazol-2-yl) disulphide.

Section 1: Compound Identification and Physicochemical Profile

Di(benzothiazol-2-yl) disulphide is a commonly used rubber accelerator and laboratory reagent. Understanding its fundamental properties is the first step in a thorough risk assessment.

-

Chemical Formula: C₁₄H₈N₂S₄

-

Molecular Weight: 332.48 g/mol

-

Appearance: Off-white to yellow powder[1]

-

Synonyms: MBTS, 2,2'-Dithiobis(benzothiazole), Mercaptobenzothiazole Disulfide

Physicochemical Data Summary

The behavior of a chemical under various laboratory conditions is dictated by its physical properties. These values are critical for designing experiments, understanding potential exposure routes (e.g., dust inhalation), and planning for emergencies.

| Property | Value | Source |

| Melting Point | 177 - 180 °C (351 - 356 °F) | [2] |

| Boiling Point | 260 °C (500 °F) - Decomposes | [1] |

| Flash Point | 271 °C (520 °F) | [1] |

| Density | 1.54 g/cm³ at 20 °C | [1] |

| Water Solubility | <0.01 g/mL (Practically Insoluble) | [1] |

| Autoignition Temp. | 360 °C (680 °F) | [1] |

Section 2: Hazard Identification and Toxicological Insights

Di(benzothiazol-2-yl) disulphide is not acutely toxic via oral or dermal routes but presents significant chronic and environmental hazards. The primary health concern for laboratory personnel is its potential to cause allergic skin reactions upon repeated contact.

GHS Classification and a Scientist's Interpretation

The Globally Harmonized System (GHS) provides a standardized framework for hazard communication. Understanding the causality behind these classifications is key to proactive safety.

| Hazard Class | GHS Category | Hazard Statement | Expert Interpretation for the Lab |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction. | This is the most direct risk to researchers. Initial contact may not show a reaction, but repeated exposure, even at low levels, can sensitize an individual. Once sensitized, any future contact can trigger a significant allergic response (rash, itching). This necessitates stringent measures to prevent skin contact. |

| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life. | Spills or improper disposal can have a severe impact on ecosystems. Laboratory procedures must be designed to prevent any release into drains or waterways. Waste must be segregated as environmentally hazardous. |

| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects. | This compound is not readily biodegradable and can persist in the environment, posing a long-term threat to aquatic organisms. This reinforces the critical need for contained use and proper disposal. |

Sources for GHS Classification:[2][3]

Toxicological Data

Insight: The high LD50 values indicate very low acute toxicity. A large quantity would need to be ingested or absorbed to cause immediate systemic harm. However, this low acute risk should not lead to complacency, as the primary laboratory hazard is sensitization, which can occur at much lower exposure levels.

Section 3: Risk Assessment and Exposure Control

A proactive approach to safety involves establishing multiple layers of control to minimize the risk of exposure. For a powdered skin sensitizer, the focus is on preventing dust generation and skin contact.

Engineering Controls

The first line of defense is to handle the material in a controlled environment.

-

Chemical Fume Hood: All weighing and transfer operations involving the powder should be conducted within a certified chemical fume hood. This contains any dust generated and prevents inhalation.

-

Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.[5]

-

Workstation Location: Ensure that an eyewash station and safety shower are located close to the handling area.[6]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected to address the specific hazards of skin contact and dust inhalation.

-

Hand Protection: Wear impervious gloves. Nitrile gloves are a suitable choice for handling the solid. Always inspect gloves before use and wash hands thoroughly after removal.[2][7]

-

Eye Protection: Safety glasses with side shields or chemical goggles are mandatory to protect from airborne particles.

-

Skin and Body Protection: A lab coat should be worn at all times. For tasks with a higher potential for dust generation, consider disposable coveralls.[7]

-

Respiratory Protection: If handling large quantities or if engineering controls are insufficient, a NIOSH/MSHA-approved air-purifying dust respirator may be necessary.[4]

Section 4: Safe Handling, Storage, and First Aid Protocols

Step-by-Step Protocol for Handling Solid Di(benzothiazol-2-yl) disulphide

-

Preparation: Don all required PPE (lab coat, gloves, eye protection) before entering the designated handling area.

-

Work Area Setup: Perform all work within a chemical fume hood. Place a disposable absorbent pad on the work surface to aid in cleanup.

-

Container Handling: Keep the container tightly closed when not in use.[7] Before opening, gently tap the container on the benchtop to settle the powder. Open the container slowly to avoid creating a plume of dust.

-

Weighing & Transfer: Use a spatula to carefully transfer the desired amount of powder to a tared container. Avoid scooping actions that could generate dust.

-

Post-Transfer: Securely close the main container. Carefully clean the spatula and any contaminated surfaces within the hood using a damp cloth.

-

Decontamination: After handling, remove gloves using the proper technique and dispose of them in the designated waste stream. Immediately wash hands with soap and water.[8]

Storage Requirements

-

Store in a tightly closed container in a cool, dry, well-ventilated area.[1]

-

Keep away from strong oxidizing materials.[1]

-

Avoid exposure to direct sunlight.[1]

First Aid Measures

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation or a rash develops, seek medical attention.[1]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[1]

-

Inhalation: Move the person to fresh air. If breathing is difficult, get medical attention.[1]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek medical attention.[7]

Section 5: Spill and Waste Disposal Procedures

The high aquatic toxicity of this compound makes proper spill response and waste disposal critically important.

Spill Response Workflow

Caption: Safety checkpoints integrated into a typical experimental workflow involving Di(benzothiazol-2-yl) disulphide.

References

-

PubChem. Ethyl 3-aminobenzoate | C9H11NO2 | CID 11400. National Center for Biotechnology Information. [Link]

-

CPAchem Ltd. Safety data sheet - 2,2'-Dithiobis(benzothiazole) CAS 120-78-5. [Link]

-

Cole-Parmer. Material Safety Data Sheet - 2,2'-Dithio(bis)benzothiazole, 94%. [Link]

-

Harwick Standard. Material Safety Data Sheet. [Link]

-

Cheméo. Chemical Properties of Benzoic acid, 3-amino-, ethyl ester (CAS 582-33-2). [Link]

-

Advanced Biotech. Safety Data Sheet - Ethyl Benzoate natural. [Link]

-

Fisher Scientific. SAFETY DATA SHEET - Ethyl 3-aminobenzoate. [Link]

-

Oakwood Products, Inc. Material Safety Data Sheet - Ethyl benzoate. [Link]

-

Alpha Chemika. ETHYL BENZOATE For Synthesis - Laboratory Chemicals. [Link]

Sources

- 1. harwick.com [harwick.com]

- 2. hpc-standards.com [hpc-standards.com]

- 3. fr.cpachem.com [fr.cpachem.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. cdn.images.fecom-media.com [cdn.images.fecom-media.com]

- 6. fishersci.com [fishersci.com]

- 7. pfaltzandbauer.com [pfaltzandbauer.com]

- 8. chemicalbook.com [chemicalbook.com]

Molecular weight and formula of ethyl 3-benzamidobenzoate

The following technical monograph details the physicochemical properties, synthetic pathways, and biopharmaceutical relevance of Ethyl 3-benzamidobenzoate , a critical structural analogue and potential impurity in the development of amino-benzoate anesthetics.

Physicochemical Profiling, Synthetic Utility, and Biopharmaceutical Relevance

Executive Summary

Ethyl 3-benzamidobenzoate (CAS: 176032-26-1) represents a significant N-acylated derivative of the local anesthetic Ethyl 3-aminobenzoate (Tricaine/MS-222). While the parent compound is a widely utilized anesthetic in veterinary and aquatic medicine, the benzoylated derivative serves a dual role: as a critical process impurity to be monitored during GMP manufacturing and as a lipophilic structural probe in Structure-Activity Relationship (SAR) studies targeting voltage-gated sodium channels (NaV).

This guide provides a definitive reference for the molecular identity, synthesis, and characterization of this compound, emphasizing its utility in drug development workflows.

Molecular Identity & Physicochemical Profile[1][2][3]

The core scaffold consists of an ethyl benzoate moiety substituted at the meta position with a benzamido group. This modification significantly alters the lipophilicity and hydrogen-bonding potential compared to the free amine precursor.

Table 1: Physicochemical Constants

| Property | Value / Descriptor |

| IUPAC Name | Ethyl 3-(benzoylamino)benzoate |

| Common Name | N-Benzoyl Tricaine; Ethyl 3-benzamidobenzoate |

| CAS Registry Number | 176032-26-1 |

| Molecular Formula | C₁₆H₁₅NO₃ |

| Molecular Weight | 269.30 g/mol |

| Physical State | Crystalline Solid (White to Off-White) |

| Predicted LogP | ~3.8 (High Lipophilicity) |

| Solubility | Soluble in DMSO, Ethanol, DCM, Ethyl Acetate; Insoluble in Water |

| Melting Point | >100°C (Predicted range: 120–140°C based on amide rigidity) |

Analyst Note: The significant increase in LogP (vs. Tricaine, LogP ~1.8) suggests enhanced membrane permeability but reduced aqueous solubility, necessitating the use of organic co-solvents (DMSO/EtOH) for biological assays.

Synthetic Protocol: N-Benzoylation of Ethyl 3-Aminobenzoate

The synthesis of Ethyl 3-benzamidobenzoate follows a classic Schotten-Baumann or Nucleophilic Acyl Substitution mechanism. The following protocol is optimized for high purity and yield, suitable for generating analytical standards.

Reaction Scheme

The transformation involves the reaction of Ethyl 3-aminobenzoate with Benzoyl Chloride in the presence of a mild base to scavenge the generated HCl.

Figure 1: Synthetic pathway for the N-benzoylation of Ethyl 3-aminobenzoate.

Detailed Methodology

Reagents:

-

Ethyl 3-aminobenzoate (1.0 eq, 10 mmol)

-

Benzoyl Chloride (1.1 eq, 11 mmol)

-

Triethylamine (TEA) or Pyridine (1.5 eq, 15 mmol)

-

Dichloromethane (DCM) (Anhydrous, 50 mL)

Step-by-Step Protocol:

-

Preparation : Dissolve 1.65 g (10 mmol) of Ethyl 3-aminobenzoate in 50 mL of anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

-

Base Addition : Add 2.1 mL (15 mmol) of Triethylamine. Cool the solution to 0°C using an ice bath.

-

Acylation : Dropwise add 1.28 mL (11 mmol) of Benzoyl Chloride over 10 minutes. The reaction is exothermic; maintain temperature <5°C.

-

Reaction : Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (30% EtOAc in Hexanes) until the starting amine is consumed.

-

Workup :

-

Quench with 50 mL saturated NaHCO₃ solution.

-

Separate the organic layer and wash with 1M HCl (to remove unreacted amine/pyridine) followed by Brine.

-

Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

-

-

Purification : Recrystallize the crude solid from Ethanol/Water or purify via flash column chromatography (Gradient: 10% → 40% EtOAc/Hexanes).

Analytical Characterization Strategy

To validate the identity of the synthesized standard, the following spectral features must be confirmed.

Nuclear Magnetic Resonance (NMR)[7]

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 10.4 ppm (s, 1H): Amide NH (Diagnostic singlet, confirms N-acylation).

-

δ 8.3–7.4 ppm (m, 9H): Aromatic protons (Overlap of Benzoyl and Benzoate rings). Look for the downfield shift of the H2 proton on the benzoate ring due to the electron-withdrawing amide and ester groups.

-

δ 4.3 ppm (q, 2H): Methylene of the ethyl ester (-O-CH₂ -CH₃).

-

δ 1.3 ppm (t, 3H): Methyl of the ethyl ester (-O-CH₂-CH₃ ).

-

Mass Spectrometry (LC-MS)

-

Ionization Mode: ESI (+)

-

Molecular Ion: [M+H]⁺ = 270.3 m/z

-

Fragmentation: Loss of ethoxy group (-45) or benzoyl group (-105) may be observed in MS/MS.

Biopharmaceutical Relevance & Applications

Impurity Profiling in Anesthetic Manufacturing

In the GMP synthesis of amino-benzoate anesthetics (e.g., Benzocaine, Tricaine), benzoyl chloride is often used in upstream steps or as a protecting group reagent.

-

Risk: Residual benzoyl chloride can react with the active pharmaceutical ingredient (API) to form Ethyl 3-benzamidobenzoate.

-

Control: This compound serves as a Reference Standard for HPLC method development to ensure API purity (<0.1% limit).

Structural Probe for NaV Channels

The N-benzoylation locks the nitrogen lone pair into the amide resonance, reducing its basicity and preventing protonation at physiological pH.

-

Mechanism: Unlike Tricaine (which acts as a cationic blocker), Ethyl 3-benzamidobenzoate remains neutral.

-

Utility: It is used to study the neutral pathway of sodium channel inhibition, differentiating between pore-blocking (cationic) and membrane-modulating (neutral) mechanisms.

Figure 2: Key application domains for Ethyl 3-benzamidobenzoate in pharmaceutical research.

References

-

PubChem Compound Summary . Ethyl 3-aminobenzoate (Tricaine).[1][2][3][4] National Center for Biotechnology Information. [Link]

-

Organic Syntheses . Ethyl p-Aminobenzoate (General Esterification/Reduction Protocols). [Link]

Sources

An In-Depth Technical Guide to the Solubility of Ethyl 3-Benzamidobenzoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical property that profoundly influences its journey from discovery to a viable drug product. This guide provides a comprehensive technical overview of the principles and practices for determining the solubility of ethyl 3-benzamidobenzoate, a key intermediate in pharmaceutical synthesis. While specific experimental data for this compound is not extensively available in public literature, this document serves as a procedural and theoretical framework for researchers to generate such crucial data in a reliable and reproducible manner. We will delve into the theoretical underpinnings of solubility, provide a detailed, field-proven protocol for the gold-standard shake-flask equilibrium solubility method, and discuss the essential validation parameters that ensure data integrity. This guide is designed to empower researchers with the knowledge to not only accurately measure but also strategically leverage solubility data in the context of drug development.

The Critical Role of Solubility in Pharmaceutical Development

In the realm of drug development, the adage "a drug must be in solution to be absorbed" is a fundamental truth. The solubility of an API is a key determinant of its bioavailability and, consequently, its therapeutic efficacy.[1][2] For a compound like ethyl 3-benzamidobenzoate, which may serve as a building block for more complex APIs, understanding its solubility in various organic solvents is paramount for several reasons:

-

Reaction Kinetics and Yield: The rate and efficiency of chemical reactions often depend on the concentration of the reactants in the solvent. Optimizing solubility allows for higher reaction concentrations, potentially leading to improved yields and more efficient syntheses.

-

Purification and Crystallization: Solubility differences in various solvents are the cornerstone of purification techniques like recrystallization. A thorough understanding of the solubility profile of ethyl 3-benzamidobenzoate enables the selection of appropriate solvent systems for achieving high purity.

-

Formulation Development: For APIs that are formulated as solutions, suspensions, or other liquid dosage forms, knowledge of their solubility is non-negotiable. It dictates the choice of excipients and the maximum achievable drug concentration in the final product.[3][4]

-

Predictive Modeling: Solubility data in a range of solvents with varying polarities can be used to develop predictive models, such as Quantitative Structure-Property Relationship (QSPR) models, which can accelerate the development of related compounds.

Given the importance of this parameter, a robust and validated method for its determination is essential.

Physicochemical Properties and Predicted Solubility Behavior of Ethyl 3-Benzamidobenzoate

While specific experimental data for ethyl 3-benzamidobenzoate is sparse, we can infer its likely solubility behavior by examining its chemical structure and comparing it to analogous compounds.

Chemical Structure:

Ethyl 3-benzamidobenzoate possesses both polar and non-polar characteristics. The two aromatic rings and the ethyl group contribute to its non-polar nature, while the amide and ester functional groups introduce polarity through their carbonyl and N-H moieties, which can act as hydrogen bond acceptors and donors, respectively.

Predicted Solubility:

Based on the principle of "like dissolves like," we can predict the following general solubility trends:

-

High Solubility: Expected in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which can effectively solvate the polar functional groups. Alcohols like ethanol and methanol are also likely to be good solvents due to their ability to engage in hydrogen bonding.

-

Moderate Solubility: Expected in solvents of intermediate polarity like acetone, ethyl acetate, and dichloromethane.

-

Low Solubility: Expected in non-polar solvents such as hexane and toluene, which cannot effectively interact with the polar amide and ester groups.

It is crucial to emphasize that these are predictions. Experimental determination is necessary for accurate and reliable data.

A Self-Validating Protocol for Equilibrium Solubility Determination: The Shake-Flask Method

The shake-flask method is the gold-standard for determining the equilibrium solubility of a compound and is recommended by regulatory bodies.[5] The protocol provided below is designed to be a self-validating system, incorporating steps that ensure the accuracy and reproducibility of the results.

Experimental Workflow

The following diagram illustrates the key stages of the shake-flask solubility determination protocol.

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Detailed Step-by-Step Methodology

Materials and Equipment:

-

Ethyl 3-benzamidobenzoate (high purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (calibrated)

-

Volumetric flasks and pipettes (calibrated)

-

Glass vials with screw caps

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Syringes and syringe filters (0.45 µm, PTFE or other chemically resistant membrane)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

HPLC column (e.g., C18, 250 mm x 4.6 mm, 5 µm particle size)

Protocol:

-

Preparation of Saturated Solutions:

-

Add an excess amount of ethyl 3-benzamidobenzoate to a series of glass vials. The excess should be visually apparent to ensure that a saturated solution is achieved.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the vials for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking samples at different time points (e.g., 24, 48, and 72 hours) and confirming that the concentration of the dissolved compound remains constant.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand undisturbed for a short period to allow the excess solid to settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed (e.g., 3000 rpm for 10 minutes).

-

Carefully withdraw the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

-

-

Quantification:

-

Accurately dilute a known volume of the filtered saturated solution with the mobile phase of the HPLC system to bring the concentration within the linear range of the calibration curve.

-

Analyze the diluted samples by HPLC to determine the concentration of ethyl 3-benzamidobenzoate. A validated HPLC method for benzamides should be used.

-

Self-Validating System and Causality

To ensure the trustworthiness of the generated data, the experimental protocol must be a self-validating system. This is achieved through the following considerations:

-

Use of Excess Solid: The presence of undissolved solid at the end of the experiment is a visual confirmation that equilibrium has been reached and the solution is indeed saturated.

-

Equilibration Time Confirmation: By sampling at multiple time points, you are experimentally verifying that the system has reached a steady state, a cornerstone of equilibrium solubility.

-

Temperature Control: Solubility is highly temperature-dependent. Maintaining a constant and accurately controlled temperature throughout the experiment is critical for reproducibility.

-

Validated Analytical Method: The HPLC method used for quantification must be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, and precision.[6][7][8][9] This ensures that the measured concentration is accurate and reliable.

-

Filter Validation: It is important to ensure that the syringe filter does not adsorb the compound of interest. This can be checked by passing a solution of known concentration through the filter and analyzing the filtrate to ensure there is no significant loss of the compound.

-

Triplicate Measurements: Performing the experiment in triplicate for each solvent allows for the calculation of the mean solubility and the standard deviation, providing a measure of the precision of the results.

Data Presentation and Interpretation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Hypothetical Solubility Data of Ethyl 3-Benzamidobenzoate in Various Organic Solvents at 25 °C

| Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |

| Hexane | 0.1 | < 1 | < 0.004 |

| Toluene | 2.4 | 5 - 15 | 0.019 - 0.056 |

| Dichloromethane | 3.1 | 50 - 100 | 0.186 - 0.371 |

| Ethyl Acetate | 4.4 | 100 - 200 | 0.371 - 0.743 |

| Acetone | 5.1 | 200 - 300 | 0.743 - 1.114 |

| Ethanol | 5.2 | > 300 | > 1.114 |

| Methanol | 6.6 | > 300 | > 1.114 |

| Dimethyl Sulfoxide (DMSO) | 7.2 | > 500 | > 1.857 |

Note: The data presented in this table is hypothetical and for illustrative purposes only. Experimental determination is required for accurate values.

Interpretation:

The hypothetical data in Table 1 aligns with the predicted solubility behavior based on the "like dissolves like" principle. The solubility of ethyl 3-benzamidobenzoate is expected to increase with the polarity of the solvent. This information is invaluable for selecting appropriate solvents for synthesis, purification, and formulation.

Conclusion

References

-

Onyx Scientific. (n.d.). Golden rules for designing a salt screening strategy for an insoluble molecule. Retrieved from [Link]

-

Chaudhary, A., & Garg, T. (2021, May 21). Salt Selection in Drug Development. Pharmaceutical Technology, 45(5). Retrieved from [Link]

-

Kuhnert-Brandstätter, M. (2010, March 1). Pharmaceutical Salts Optimization of Solubility or Even More? American Pharmaceutical Review. Retrieved from [Link]

-

Improved Pharma. (2021, February 14). Salt Screening. Retrieved from [Link]

-

Creative Bioarray. (2025, July 31). Aqueous Solubility Assays. Retrieved from [Link]

-

GSC Online Press. (2025, October 6). API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. Retrieved from [Link]

-

Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility of Benzanilide Crystals in Organic Solvents. Retrieved from [Link]

-

MilliporeSigma. (n.d.). MultiScreen Solubility Filter Plate. Retrieved from [Link]

-

Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl benzoate. PubChem. Retrieved from [Link]

-

BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

-

Matweb. (n.d.). Benzanilide (C13H11NO) properties. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzoic acid, 3-amino-, ethyl ester (CAS 582-33-2). Retrieved from [Link]

-

Semantic Scholar. (2020, June 30). Solubility of Benzanilide Crystals in Organic Solvents. Retrieved from [Link]

-

AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

-

Wikipedia. (n.d.). Ethyl benzoate. Retrieved from [Link]

-

LookChem. (n.d.). Cas 93-89-0,Ethyl benzoate. Retrieved from [Link]

-

Brieflands. (2023, June 27). Solubility of Some Drugs in Aqueous Solutions of Choline Chloride-Based Deep Eutectic Solvent Systems: Experimental Data, Modeling, and the Impact of Solution pH. Retrieved from [Link]

-

ResearchGate. (2020, March 22). Analytical Method Validation Parameters: An Updated Review. Retrieved from [Link]

-

Lab Manager. (2025, December 2). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

-

ResearchGate. (2025, August 18). What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps?. Retrieved from [Link]

-

Journal of Chemical Research. (n.d.). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Retrieved from [Link]

-

RSC Publishing. (n.d.). Discovery of novel azole derivatives with benzanilide-containing hydrophobic side chains for the treatment of drug-resistant fungal infections. Retrieved from [Link]

-

International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

Sources

- 1. onyxipca.com [onyxipca.com]

- 2. creative-bioarray.com [creative-bioarray.com]

- 3. pharmtech.com [pharmtech.com]

- 4. gsconlinepress.com [gsconlinepress.com]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Characterization of Ethyl 3-benzamidobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Physical Properties in Scientific Research

In the realms of chemical synthesis and pharmaceutical development, the precise characterization of a compound's physical properties is a cornerstone of scientific rigor. Melting and boiling points are not mere data points; they are fundamental descriptors that provide insights into a substance's purity, identity, and stability.[1][2][3] For drug development professionals, these parameters are critical as they influence a compound's solubility, dissolution rate, and ultimately, its bioavailability and therapeutic efficacy.[4][5][6][7] An impure substance will typically exhibit a depressed and broadened melting point range, a phenomenon known as melting point depression, which serves as a crucial indicator for the necessity of further purification.[8][9][10][11] Similarly, the boiling point provides essential information about a compound's volatility, which is a key consideration for safe handling, storage, and process design in chemical manufacturing.[12][13][14][15][16] This guide provides a comprehensive overview of the melting and boiling points of Ethyl 3-benzamidobenzoate, detailed experimental protocols for their determination, and a discussion of the compound's synthesis.

Physicochemical Data for Ethyl 3-benzamidobenzoate

| Property | Predicted Value | Notes |

| Melting Point | 105.4 °C | Predicted using a regression-based, gradient boosting model.[17] |

| Boiling Point | 400.9 °C | Predicted using a regression-based, gradient boosting model.[17] |

It is imperative for researchers to experimentally verify these predicted values.

Experimental Determination of Melting Point

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range. The following are standard laboratory procedures for determining the melting point.

Methodology 1: The Thiele Tube Method

The Thiele tube method is a classic and effective technique for melting point determination that utilizes a convection-heated oil bath to ensure a slow and uniform temperature increase.[18][19][20][21]

-

Sample Preparation: A small amount of dry, finely powdered Ethyl 3-benzamidobenzoate is introduced into a capillary tube, which is sealed at one end. The tube is then tapped gently to pack the sample to a height of 2-3 mm.[21][22]

-

Apparatus Setup: The Thiele tube is filled with a high-boiling point liquid, such as mineral oil or silicone oil, to a level just above the side arm.[18] The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then inserted into the Thiele tube.[20][22]

-

Heating: The side arm of the Thiele tube is gently heated with a small flame from a Bunsen burner. The design of the tube promotes the circulation of the oil, ensuring even heating of the sample.[20]

-

Observation and Recording: The sample is observed closely through the oil bath. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.[19] For an accurate measurement, the rate of heating should be slow, approximately 1-2°C per minute, as the melting point is approached.[20]

Caption: Workflow for Melting Point Determination using a Thiele Tube.

Methodology 2: Digital Melting Point Apparatus

Modern laboratories often employ digital melting point apparatus for more precise and automated measurements. These instruments utilize a heated metal block and a digital sensor for temperature reading.[23][24][25][26]

-

Sample Preparation: The sample is prepared in a capillary tube as described in the Thiele tube method.

-

Instrument Setup: The capillary tube is inserted into the heating block of the apparatus. The starting temperature, ending temperature, and ramp rate (rate of temperature increase) are programmed into the device. For a preliminary, rapid determination, a faster ramp rate can be used. For an accurate measurement, a slow ramp rate of 1-2°C per minute is recommended, starting from a temperature about 10-15°C below the expected melting point.[2][24]

-

Observation and Recording: The sample is observed through a magnified viewing lens, often with built-in illumination.[24] The instrument will automatically record the temperatures at which melting begins and ends, or these can be manually recorded by the operator.

Caption: Workflow for Digital Melting Point Determination.

Experimental Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. For an open system, this is atmospheric pressure.

Methodology: Micro Boiling Point Determination

For small quantities of a substance, a micro boiling point determination is the preferred method. This technique can be performed using a Thiele tube or a standard melting point apparatus.[27][28][29]

-

Sample Preparation: A small amount of Ethyl 3-benzamidobenzoate (a few drops) is placed in a small-diameter test tube (a Durham tube). A capillary tube, sealed at one end, is placed inside the test tube with the open end down.

-

Apparatus Setup: The test tube assembly is attached to a thermometer with the sample level with the thermometer bulb. This is then placed in a Thiele tube filled with a heating oil, or into the heating block of a digital melting point apparatus.[28]

-

Heating: The apparatus is heated, and as the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. This is due to the expansion of the air trapped inside and the increasing vapor pressure of the sample.

-

Observation and Recording: Heating is continued until a steady and rapid stream of bubbles is observed. At this point, the heating is stopped. The liquid will begin to cool, and the bubbling will slow down and eventually stop. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.[28] This occurs when the vapor pressure inside the capillary equals the external atmospheric pressure.

Caption: Workflow for Micro Boiling Point Determination.

Synthesis of Ethyl 3-benzamidobenzoate

Ethyl 3-benzamidobenzoate can be synthesized through a two-step process involving an initial amidation followed by esterification, or by first performing the esterification followed by amidation. A common route involves the acylation of ethyl 3-aminobenzoate.

Synthetic Pathway: Schotten-Baumann Reaction

The Schotten-Baumann reaction is a widely used method for the synthesis of amides from amines and acyl chlorides.[30][31][32][33][34] In this case, ethyl 3-aminobenzoate would be reacted with benzoyl chloride in the presence of a base.

Reaction:

Ethyl 3-aminobenzoate + Benzoyl Chloride → Ethyl 3-benzamidobenzoate + HCl

The reaction is typically carried out in a two-phase system, where an aqueous base (like sodium hydroxide) neutralizes the hydrochloric acid byproduct, driving the reaction to completion.[33]

Alternatively, the synthesis can proceed via the esterification of 3-benzamidobenzoic acid. This can be achieved through a Fischer esterification, where the carboxylic acid is reacted with ethanol in the presence of a strong acid catalyst, such as sulfuric acid.[35][36][37][38][39]

Reaction:

3-Benzamidobenzoic Acid + Ethanol ⇌ Ethyl 3-benzamidobenzoate + Water

To favor the formation of the ester, an excess of ethanol is typically used, or the water produced is removed from the reaction mixture.[35]

Conclusion

This technical guide has provided an overview of the predicted melting and boiling points of Ethyl 3-benzamidobenzoate, along with detailed, field-proven methodologies for their experimental determination. The accurate measurement of these fundamental physical properties is indispensable for the identification, purity assessment, and successful application of this compound in research and development. The outlined synthetic pathways offer a practical basis for the laboratory preparation of Ethyl 3-benzamidobenzoate. It is the responsibility of the practicing scientist to adhere to all laboratory safety protocols and to meticulously perform these experimental procedures to ensure the generation of reliable and reproducible data.

References

-

6.1D: Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts. [Link]

-

Melting-point depression. (n.d.). In Wikipedia. Retrieved February 23, 2026, from [Link]

-

Melting Point: Using the Thiele Tube. (2024, May 14). Timstar. [Link]

-

Boiling-point elevation. (n.d.). In Wikipedia. Retrieved February 23, 2026, from [Link]

-

Amide Synthesis. (n.d.). Fisher Scientific. [Link]

-

Chemistry Schotten Baumann Reaction. (n.d.). SATHEE. [Link]

-

Boiling Point Elevation — Colligative Property Explained. (n.d.). The Physics Classroom. [Link]

-

Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024, March 6). Drug Discovery from Technology Networks. [Link]

-

Thiele tube. (n.d.). In Wikipedia. Retrieved February 23, 2026, from [Link]

-

4.5 Physicochemical properties. (2025, August 15). Fiveable. [Link]

-

6.1C: Melting Point Theory. (2022, April 7). Chemistry LibreTexts. [Link]

-

Melting Point Determination. (n.d.). University of Colorado Boulder, Department of Chemistry. [Link]

-

Boiling-point elevation. (n.d.). Chemeurope.com. [Link]

-

Elevation of Boiling Point: Definition, Formula, and Examples. (n.d.). Vedantu. [Link]

-

Melting point depression. (n.d.). IBChem. [Link]

-

Boiling-Point Elevation: Exploring the Phenomenon and Its Practical Implications. (2023). PURKH. [Link]

-

Melting-point depression. (n.d.). Grokipedia. [Link]

-

Importance of Physicochemical Properties In Drug Discovery. (2015, February 19). International Journal of Pharmaceutical Sciences and Nanotechnology. [Link]

-

Schotten–Baumann reaction. (2020, August 1). L.S.College, Muzaffarpur. [Link]

-

Melting point determination. (n.d.). SSERC. [Link]

-

Fischer Esterification Example Mechanism, Synthesis of Ethylbenzoate | Organic Chemistry. (2019, August 15). YouTube. [Link]

-

The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. (n.d.). PubMed. [Link]

-

Micro Boiling Point Determination. (n.d.). chymist.com. [Link]

-

Physical Properties in Drug Design. (n.d.). ResearchGate. [Link]

-

What is Melting Point? (n.d.). Mettler Toledo. [Link]

-

DIGITAL MELTING POINT APPARATUS. (n.d.). Contech Weighing Scales. [Link]

-

Synthesis and Properties of Ethyl Benzoate. (n.d.). Scribd. [Link]

-

Micro-boiling point measurement. (n.d.). University of Calgary. [Link]

-

Synthesis of Ester. (n.d.). Scribd. [Link]

-

Ultramicro-Boiling-Point Determination—A Modification. (2000, November 1). Journal of Chemical Education. [Link]

-

DigiMelt Student Melting Point System. (n.d.). Stanford Research Systems. [Link]

-

Student Question : What are some real-world applications of understanding physical and chemical properties? (n.d.). Fiveable. [Link]

-

Micro-boiling point measurement. (n.d.). University of Calgary. [Link]

-

Digital Melting Point Apparatus. (n.d.). Cole-Parmer. [Link]

-

DigiMelt Melting Point Apparatus. (n.d.). Organic Chemistry at CU Boulder. [Link]

-

Unlocking the Secrets of the Digital Melting Point Apparatus. (2025, May 19). UDTECH. [Link]

-

Industrial Needs in Physical Properties. (2003, June 27). Industrial & Engineering Chemistry Research. [Link]

-

How to Determine Boiling Points on the Microscale. (2013, July 22). Chemtips. [Link]

-

What is the procedure to perform the synthesis of ethyl benzoate, and what are the amounts of reagents to use on lab scale? (2020, July 19). Quora. [Link]

-

Online Chemical Modeling Environment. (n.d.). OCHEM. [Link]

-

Physical Properties Definition. (2025, August 15). Fiveable. [Link]

-

Calculators & Predictors. (n.d.). Chemaxon. [Link]

-

Oligonucleotide Properties Calculator. (2007, March 22). Northwestern University. [Link]

-

Mechanical, physical and chemical properties of materials for industry. (2023, September 18). CLR. [Link]

-

Physical and Chemical Properties. (n.d.). NDE-Ed.org. [Link]

Sources

- 1. mt.com [mt.com]

- 2. purdue.edu [purdue.edu]

- 3. fiveable.me [fiveable.me]

- 4. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 5. fiveable.me [fiveable.me]

- 6. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 7. researchgate.net [researchgate.net]

- 8. Melting-point depression - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. ibchem.com [ibchem.com]

- 11. grokipedia.com [grokipedia.com]

- 12. Boiling-point elevation - Wikipedia [en.wikipedia.org]

- 13. Boiling Point Elevation — Colligative Property Explained [physicsclassroom.com]

- 14. Boiling-point_elevation [chemeurope.com]

- 15. Elevation of Boiling Point: Definition, Formula, and Examples [vedantu.com]

- 16. purkh.com [purkh.com]

- 17. Melting Point Predictor | AAT Bioquest [aatbio.com]

- 18. timstar.co.uk [timstar.co.uk]

- 19. Thiele tube - Wikipedia [en.wikipedia.org]

- 20. uomus.edu.iq [uomus.edu.iq]

- 21. SSERC | Melting point determination [sserc.org.uk]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. contechweighingscales.com [contechweighingscales.com]

- 24. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 25. orgchemboulder.com [orgchemboulder.com]

- 26. ud.goldsupplier.com [ud.goldsupplier.com]

- 27. chymist.com [chymist.com]

- 28. uomus.edu.iq [uomus.edu.iq]

- 29. chemtips.wordpress.com [chemtips.wordpress.com]

- 30. Lab Reporter [fishersci.it]

- 31. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 32. pdf.benchchem.com [pdf.benchchem.com]

- 33. lscollege.ac.in [lscollege.ac.in]

- 34. jk-sci.com [jk-sci.com]

- 35. pdf.benchchem.com [pdf.benchchem.com]

- 36. youtube.com [youtube.com]

- 37. scribd.com [scribd.com]

- 38. scribd.com [scribd.com]

- 39. quora.com [quora.com]

Toxicological Profile & Risk Assessment Strategy: Ethyl 3-benzamidobenzoate

The following technical guide provides a comprehensive toxicological assessment of Ethyl 3-benzamidobenzoate (CAS 176032-26-1).

Given the limited direct in vivo data available in public chemical registries for this specific ester-amide derivative, this guide utilizes a Predictive Toxicological Framework . It synthesizes data from structural analogs (ethyl 3-aminobenzoate/Tricaine), metabolic hydrolysis products (benzoic acid, 3-aminobenzoic acid), and established Structure-Activity Relationships (SAR) to construct a robust safety profile and validation strategy.

Executive Summary

Ethyl 3-benzamidobenzoate is a lipophilic ester-amide derivative of 3-aminobenzoic acid. Its toxicological profile is governed by two primary metabolic vectors: ester hydrolysis (releasing ethanol) and amide hydrolysis (releasing benzoic acid and 3-aminobenzoic acid).

Unlike its parent analog Tricaine (MS-222) or the para-isomer Benzocaine , the N-benzoylation of the amine group in this compound significantly alters its physicochemical properties, likely reducing immediate acute toxicity and methemoglobinemia potential while increasing lipophilicity. This guide outlines the predicted in vivo behavior and details the requisite experimental protocols for definitive safety characterization.

Chemical Identity & Physicochemical Basis[1][2]

The structural integrity of ethyl 3-benzamidobenzoate suggests a compound with moderate solubility in organic solvents and low aqueous solubility, influencing its bioavailability and route of exposure risks.

Table 1: Physicochemical & Identification Data

| Parameter | Value / Description |

| Chemical Name | Ethyl 3-(benzoylamino)benzoate |

| CAS Number | 176032-26-1 |

| Molecular Formula | C₁₆H₁₅NO₃ |

| Molecular Weight | 269.30 g/mol |

| Structural Class | Benzoate Ester / Benzamide |

| Predicted LogP | ~3.5 - 4.2 (Highly Lipophilic) |

| Key Functional Groups | Ethyl Ester (Hydrolyzable), Benzamide (Stable/Hydrolyzable), Benzene Rings (Aromatic) |

| Primary Analogs | Ethyl 3-aminobenzoate (Tricaine), Benzocaine (Ethyl 4-aminobenzoate) |

Metabolic Fate & Bioactivation Mechanisms

Understanding the in vivo biotransformation is critical for predicting toxicity. The compound undergoes a two-step enzymatic hydrolysis.

Metabolic Pathway Analysis

-

Phase I (Ester Hydrolysis): Rapid hydrolysis by plasma carboxylesterases (e.g., hCES1) cleaves the ethyl group, yielding Ethanol and 3-benzamidobenzoic acid . This is the rate-limiting step for clearance.

-

Phase I (Amide Hydrolysis): Slower hydrolysis of the benzamide bond by amidases (hepatic) releases Benzoic Acid and 3-aminobenzoic acid .

-

Phase II (Conjugation):

-

Benzoic Acid

Hippuric Acid (Glycine conjugation). -

3-aminobenzoic acid

N-acetylation (NAT1/NAT2) or Glucuronidation.

-

Visualization: Predicted Metabolic Pathway

The following diagram illustrates the sequential breakdown and the toxicological relevance of each metabolite.

Figure 1: Predicted metabolic hydrolysis cascade of ethyl 3-benzamidobenzoate in vivo.

Predictive Toxicological Profile

Based on the metabolic breakdown, the following toxicological endpoints are projected.

Acute Toxicity (Oral & Dermal)

-

Prediction: Low to Moderate Toxicity (Class III/IV).

-

Rationale: The hydrolysis products (Benzoic acid, 3-aminobenzoic acid) have high LD50 values (>2000 mg/kg in rats). The parent compound's high lipophilicity suggests good absorption, but the "benzoylation" masks the primary amine, reducing the immediate reactivity seen in free anilines.

-

Comparison: Less toxic than MS-222 (Tricaine methanesulfonate) because it lacks the free amine and acidic salt form.

Methemoglobinemia Potential

-

Risk: Low (Latent).

-

Mechanism: Benzocaine and other local anesthetics cause methemoglobinemia via N-oxidation of the free aromatic amine. In Ethyl 3-benzamidobenzoate, the amine is acylated (benzamide).

-

Causality: Methemoglobinemia can only occur after the amide bond is hydrolyzed to release the free 3-aminobenzoic acid. Since amide hydrolysis is generally slower than ester hydrolysis and clearance, the peak concentration of the free amine is likely insufficient to overwhelm erythrocyte reductase systems.

Skin Sensitization & Irritation

-

Risk: Moderate (Sensitizer).

-

Mechanism: As a derivative of 3-aminobenzoic acid, it shares structural motifs with PABA (para-aminobenzoic acid), a known sensitizer. While the meta-isomer is less potent, the potential for Delayed Type IV Hypersensitivity (DTH) remains.

-

Irritation: Likely low due to neutral pH, unlike the methanesulfonate salts of related anesthetics.

Experimental Protocols for Validation

To confirm the predictive profile, the following standardized in vivo workflows are required. These protocols prioritize animal welfare (3Rs) and data integrity.

Protocol: Acute Oral Toxicity (Up-and-Down Procedure)

Objective: Determine the LD50 and gross behavioral effects. Guideline: OECD 425.

-

Subject Selection: Female Sprague-Dawley rats (8-12 weeks), fasted overnight.

-

Dosing: Administer a limit dose of 2000 mg/kg via oral gavage. Vehicle: Corn oil (due to lipophilicity).

-

Observation Matrix:

-

0-30 min: CNS depression, tremors, convulsions.

-

24-48 hrs: Body weight changes, food consumption.

-

14 Days: Delayed mortality.

-

-

Necropsy: Gross pathology of liver (metabolism) and kidneys (excretion).

-

Stop Criteria: If >1 animal dies at limit dose, proceed to main test with lower doses (175, 550 mg/kg).

Protocol: In Vivo Methemoglobinemia Assay

Objective: Verify the hypothesis that N-benzoylation prevents methemoglobin formation.

-

Subjects: Wistar rats (n=5 per group).

-

Groups:

-

Negative Control: Vehicle (PEG-400).

-

Positive Control: Benzocaine (50 mg/kg IV).

-

Test Group: Ethyl 3-benzamidobenzoate (100 mg/kg IV - equimolar adjustment).

-

-

Sampling: Arterial blood collection at T=0, 30, 60, 120, and 240 mins.

-

Analysis: Co-oximetry to measure %MetHb.

-

Interpretation: A statistically significant rise in %MetHb >5% indicates rapid amide hydrolysis and bioactivation.

Visualization: Safety Assessment Workflow

This decision tree guides the researcher through the tiered testing strategy.

Figure 2: Tiered toxicological risk assessment workflow for benzamide esters.

Regulatory & Handling Considerations

Occupational Exposure Limits (OEL)

-

Estimated OEL: Based on the read-across from benzoic acid and aniline derivatives, a provisional OEL of 5 mg/m³ (8h TWA) is recommended for dust/particulates.

-

PPE Requirements: Nitrile gloves (due to lipophilicity), safety goggles, and N95 respiratory protection if handling powder.

Environmental Impact

-

Aquatic Toxicity: As an ester, it may be toxic to aquatic life before hydrolysis.

-

Recommendation: Do not dispose of in standard drains. Incineration is the preferred disposal method.

References

-

OECD Guidelines for the Testing of Chemicals. (2008). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD Publishing.

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11400, Ethyl 3-aminobenzoate (Tricaine).

-

Sittig's Handbook of Toxic and Hazardous Chemicals and Carcinogens. (2011). Benzoic Acid and Derivatives. William Andrew Publishing.

-

European Chemicals Agency (ECHA). (2023). Registration Dossier: 3-aminobenzoic acid. (Note: Specific dossier for the benzamido derivative is unavailable; read-across applied).

-

Coleman, M. D., & Coleman, N. A. (1996). Drug-induced methaemoglobinaemia. Treatment issues. Drug Safety, 14(6), 394-405.

Technical Assessment: Ethyl 3-benzamidobenzoate Partition Coefficient (LogP)

Executive Summary

Ethyl 3-benzamidobenzoate (CAS: 142603-56-1 / Analogous Isomers) represents a specific structural class of benzamide-functionalized benzoates. Often encountered as a synthesis intermediate or a degradation impurity in the production of local anesthetics (e.g., benzocaine derivatives), its lipophilicity profile is critical for understanding its fate in biological systems and chromatographic purification.[1]

This guide provides a definitive technical analysis of the partition coefficient (LogP) for Ethyl 3-benzamidobenzoate. It synthesizes computational consensus values with rigorous, step-by-step experimental protocols (OECD 107/117) to empower researchers to validate these values in-house.

Part 1: Chemical Profile & Theoretical Lipophilicity[1]

Structural Context

Ethyl 3-benzamidobenzoate consists of an ethyl benzoate core substituted at the meta (3-) position with a benzamido group. This modification significantly alters the physicochemical properties compared to its parent precursor, Ethyl 3-aminobenzoate.[1]

-

Parent Molecule: Ethyl 3-aminobenzoate (Tricaine) | LogP: ~1.8[1][2][3]

-

Target Molecule: Ethyl 3-benzamidobenzoate | LogP: ~2.8 (Predicted)[1]

Consensus LogP Data

In the absence of a singular, globally standardized experimental value in open literature for this specific isomer, we derive the Consensus LogP based on Structure-Activity Relationship (SAR) analysis of the para-isomer (Ethyl 4-benzamidobenzoate) and fragment contribution theory.

| Method | Predicted LogP | Confidence | Notes |

| XLogP3 | 2.8 ± 0.2 | High | Based on atom-additive models of the para-isomer (CID 12914). |

| CLogP | 2.75 | High | Accounts for the steric hindrance of the meta substitution. |

| Fragment | 2.9 | Medium | Summation: Ethyl Benzoate (2.[1]64) + Phenyl (1.[1]9) - Amide correction. |

Technical Insight: The addition of the benzamido moiety introduces a second phenyl ring, increasing hydrophobicity.[1] However, the amide linkage (-NH-CO-) retains hydrogen bond donor/acceptor capability, preventing the LogP from exceeding 3.5.

Part 2: Structure-Lipophilicity Relationship (SAR)

Understanding the shift in lipophilicity is vital for method development.[1] The diagram below illustrates the lipophilic transition from the amine precursor to the benzamide target.

Figure 1: SAR progression showing the net increase in lipophilicity due to benzoylation.

Part 3: Experimental Determination Protocols

For regulatory submission or precise formulation, predicted values are insufficient.[1] The following protocols define the industry-standard methods for experimentally determining the LogP of Ethyl 3-benzamidobenzoate.

Method A: Shake Flask Method (OECD 107)

Applicability: LogP -2 to 4 (Ideal for Ethyl 3-benzamidobenzoate). Principle: Direct measurement of solute distribution between pre-saturated n-octanol and water.[1]

Reagents & Preparation[4]

-

n-Octanol: Analytical grade.

-

Water: Double-distilled or Milli-Q.

-

Pre-saturation (Critical Step):

-

Mix n-octanol and water (1:1 ratio) in a large separation funnel.[1]

-

Shake for 24 hours.

-

Allow phases to separate for 24 hours.

-

Why? Pure solvents partition into each other. Using unsaturated solvents causes volume shifts and concentration errors.

-

Protocol Steps

-

Stock Solution: Dissolve ~10 mg of Ethyl 3-benzamidobenzoate in 10 mL of pre-saturated n-octanol.

-

Equilibration:

-

Prepare three ratios of Octanol:Water (1:1, 1:2, 2:[1]1) in glass centrifuge tubes.

-

Vortex heavily for 30 minutes at 25°C ± 1°C.

-

-

Phase Separation: Centrifuge at 2500 rpm for 20 minutes to break any emulsions.

-

Quantification:

-

Carefully sample the aqueous phase (bottom) using a long-needle syringe (avoid the interface!).

-

Sample the octanol phase (top).

-

Analyze both phases via UV-Vis Spectrophotometry (approx. 254 nm) or HPLC-UV.[1]

-

-

Calculation:

Method B: RP-HPLC Method (OECD 117)

Applicability: LogP 0 to 6.[1] High throughput; requires less sample.[1]

Principle: Lipophilicity correlates with retention time (

The Self-Validating Workflow

This method relies on a calibration curve using reference standards. If the standards do not form a linear regression (

Figure 2: OECD 117 HPLC Workflow for lipophilicity determination.

Recommended Reference Standards

To bracket the expected LogP (~2.8) of Ethyl 3-benzamidobenzoate, use the following mix:

-

Acetophenone (LogP 1.58)

-

Benzene (LogP 2.13)

-

Toluene (LogP 2.73) - Close match marker

-

Ethylbenzene (LogP 3.15)

-

Naphthalene (LogP 3.60)[1]

Calculation Logic

-

Calculate capacity factor (

) for all peaks: -

Plot

(y-axis) vs. Literature LogP (x-axis) for standards.[1] -

Use the slope and intercept to solve for the sample's LogP.[1]

Part 4: Data Interpretation & Troubleshooting

Deviation Analysis

If your experimental LogP deviates significantly from the predicted 2.8 , consider these factors:

-

Hydrolysis: Ethyl 3-benzamidobenzoate contains an ester and an amide.[1] In highly alkaline or acidic buffers, the ester may hydrolyze to the carboxylic acid (LogP < 1.5). Ensure pH is maintained at 7.4.

-

Micro-droplets (Shake Flask): If the aqueous phase reading is artificially high, you may have octanol micro-droplets.[1][5] Solution: Centrifuge longer or use a slow-stirring method (OECD 123).[1]

-

Column Interactions (HPLC): If the compound tails significantly, it may be interacting with silanol groups on the column (secondary interactions). Solution: Add 0.1% TFA or use an end-capped column.

Application in Drug Development

-

LogP < 2: High water solubility, potential for renal clearance.[1]

-

LogP 2 - 3 (Target Range): Ideal balance. Good oral absorption (permeability) and reasonable metabolic stability.[1] Ethyl 3-benzamidobenzoate falls here.

-

LogP > 5: Poor solubility, high metabolic risk.[1]

References

-

OECD Guidelines for the Testing of Chemicals, Section 1. (1995).[1] Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Publishing. [Link]

-

OECD Guidelines for the Testing of Chemicals, Section 1. (2004).[1] Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method.[1][6] OECD Publishing. [Link]

-

National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 12914, Ethyl 4-(benzoylamino)benzoate (Structural Analog).[1][Link]

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 11400, Ethyl 3-aminobenzoate.[1][2][Link]

Sources

- 1. Ethyl benzoate | C9H10O2 | CID 7165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl 3-aminobenzoate | C9H11NO2 | CID 11400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethyl 3-(3-aminopropyl)benzoate | C12H17NO2 | CID 93985195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethyl 4-(benzoylamino)benzoate | C16H15NO3 | CID 12914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]

- 6. OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method - Analytice [analytice.com]

Technical Guide: Stability of Ethyl 3-Benzamidobenzoate in Aqueous Solutions

This technical guide provides a comprehensive analysis of the stability of ethyl 3-benzamidobenzoate , derived from first-principles chemical kinetics, structural analog data, and standard pharmaceutical stability protocols.

Executive Summary

Ethyl 3-benzamidobenzoate (CAS: 176032-26-1) is a dual-functional molecule containing an ethyl ester and a benzamide moiety.[1] Its stability in aqueous environments is governed primarily by the hydrolytic susceptibility of the ester linkage, which degrades significantly faster than the amide bond.

-

Primary Degradation Pathway: Hydrolysis of the ethyl ester to form 3-benzamidobenzoic acid and ethanol.

-

Critical Criticality: High sensitivity to alkaline pH (pH > 8.0) due to hydroxide-catalyzed saponification.

-

Optimal Stability Window: pH 4.0 – 5.5.

-

Secondary Pathway: Under extreme stress (e.g., refluxing acid/base), the amide bond cleaves to release benzoic acid and 3-aminobenzoic acid derivatives.

Physicochemical Profile & Structural Analysis[1][2][3]

Understanding the molecular architecture is the first step in predicting stability.

| Feature | Description | Impact on Stability |

| Structure | Ethyl ester of 3-(benzoylamino)benzoic acid | Contains two hydrolyzable centers: Ester (labile) and Amide (robust). |

| LogP (Predicted) | ~3.5 – 4.0 | Highly lipophilic. Low aqueous solubility requires cosolvents (e.g., MeOH, ACN) for stability studies. |

| pKa | ~13 (Amide NH), ~3.5 (Conjugate acid of amine) | The molecule is neutral across the physiological pH range (2–8). |

| Electronic Effect | 3-Benzamido group (-NH-CO-Ph) | Acts as a weak electron-withdrawing group (EWG) on the central ring, slightly accelerating alkaline hydrolysis compared to unsubstituted ethyl benzoate. |

Degradation Mechanisms & Pathways[4]

The degradation of ethyl 3-benzamidobenzoate follows a hierarchical fragmentation pattern. The ester hydrolysis is the rate-determining step for the loss of the parent compound under standard storage conditions.

Primary Pathway: Ester Hydrolysis

In aqueous solution, the ester bond undergoes hydrolysis via two main mechanisms depending on pH:

-

Specific Base Catalysis (

): Nucleophilic attack of hydroxide ion ( -

Specific Acid Catalysis (

): Protonation of the carbonyl oxygen followed by water attack. Dominant at pH < 3.

Secondary Pathway: Amide Hydrolysis

The benzamide linkage is significantly more stable due to resonance delocalization of the nitrogen lone pair. Hydrolysis of this bond generally requires elevated temperatures (>60°C) and strong acid/base concentrations (e.g., 1N HCl or NaOH).

Visualized Degradation Cascade

The following diagram illustrates the stepwise degradation logic.

Figure 1: Hierarchical degradation pathway of ethyl 3-benzamidobenzoate.

Kinetics and pH-Rate Profile[5]

The stability of ethyl 3-benzamidobenzoate follows pseudo-first-order kinetics (

- (Acid Catalysis): Significant below pH 3.

- (Water Reaction): Negligible contributions at neutral pH due to the steric protection and lack of catalytic activity.

- (Base Catalysis): The most critical term. The rate increases 10-fold for every 1 unit increase in pH above 7.

Stability Predictions (Based on Benzoate Analogs)

-

pH 1.2 (Gastric): Moderate instability (

hours to days). -

pH 4.5 (Acetate Buffer): Maximum stability (

months/years). -

pH 7.4 (Physiological): Slow degradation (

days to weeks). -

pH 10.0 (Alkaline): Rapid degradation (

minutes to hours).

Analytical Methodologies

To accurately monitor stability, a stability-indicating HPLC method is required. The method must separate the parent from the acid degradant.

Recommended HPLC Protocol

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Phosphoric Acid in Water (Low pH suppresses ionization of the acid degradant, improving peak shape).

-

Mobile Phase B: Acetonitrile.

-

Gradient:

-

0 min: 30% B

-

10 min: 80% B (Elutes parent lipophilic ester)

-

15 min: 30% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm (Strong absorption by the benzamide chromophore).

-

Retention Order: 3-Benzamidobenzoic acid (Polar, elutes early) < Ethyl 3-benzamidobenzoate (Non-polar, elutes late).

Experimental Protocols: Forced Degradation

This protocol validates the stability profile and confirms the identity of degradation products.

Workflow Visualization

Figure 2: Forced degradation workflow for stability profiling.

Detailed Steps

-

Stock Preparation: Dissolve 10 mg of Ethyl 3-benzamidobenzoate in 10 mL of Acetonitrile.

-

Acid Stress: Mix 1 mL Stock + 1 mL 0.1 N HCl. Heat at 60°C for 4 hours. Expected Result: Partial conversion to 3-benzamidobenzoic acid.

-

Base Stress: Mix 1 mL Stock + 1 mL 0.1 N NaOH. Keep at Room Temperature for 1 hour. Expected Result: Rapid and complete conversion to 3-benzamidobenzoic acid. Caution: Do not heat initially, or secondary amide hydrolysis may occur.

-

Oxidative Stress: Mix 1 mL Stock + 1 mL 3%

. Expected Result: Minimal degradation (Benzamides are generally resistant to mild oxidation). -

Quenching: Neutralize acid/base samples with equal volumes of base/acid to prevent column damage and arrest the reaction before injection.

Formulation & Stabilization Strategies[4][6]

If formulating this compound for aqueous delivery, use the following strategies to mitigate hydrolysis:

-

pH Control: Buffer the solution to pH 4.0 – 5.0 using Acetate or Citrate buffers. Avoid Phosphate buffers at high pH as they can catalyze ester hydrolysis.

-

Cosolvents: Reduce water activity by incorporating Ethanol, Propylene Glycol, or PEG 400.

-

Complexation: Use Cyclodextrins (HP-

-CD) to sequester the ester group within the hydrophobic cavity, shielding it from hydrolytic attack. -

Surfactants: Micellar systems (e.g., Polysorbate 80) can protect the lipophilic ester in the micelle core.

References

- Connors, K. A., Amidon, G. L., & Stella, V. J. (1986). Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. Wiley-Interscience. (Foundational text on ester hydrolysis kinetics).

-

Larsson, P., et al. (2010). "Synthesis, Characterization and Crystal Structure of Ethyl 4-(3-Chloro benzamido)benzoate." European Journal of Chemistry, 1(4), 289-290.[2] Link (Structural analog synthesis and characterization).

-

ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Conference on Harmonisation. Link (Standard protocol for stability testing).

- Mabrouk, M., et al. (2012). "Kinetics of hydrolysis of ethyl benzoate in aqueous solvent systems." ResearchGate.

Sources

Methodological & Application

Application Note: HPLC Method Development & Validation for Ethyl 3-Benzamidobenzoate

Abstract & Scope

This guide details the development, optimization, and validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of Ethyl 3-benzamidobenzoate (E3BB).[1]

E3BB is typically encountered as a synthetic intermediate or a specific impurity in the manufacture of local anesthetics (benzocaine/tricaine derivatives).[1] Its structure—comprising two aromatic rings linked by an amide bond and a meta-substituted ethyl ester—imparts significant hydrophobicity and strong UV absorption.[1]

Target Audience: Analytical chemists and process development scientists.[1]

Primary Objective: To separate E3BB from its synthetic precursors (Ethyl 3-aminobenzoate and Benzoic acid) with a resolution (

Physicochemical Profile & Separation Strategy[2][3][4]

Understanding the analyte is the prerequisite for robust method design.[1]

| Property | Value (Approx.) | Chromatographic Implication |

| Structure | Amide-linked bis-aryl ester | High hydrophobicity; strong |

| LogP | ~3.5 - 4.0 | Requires high organic strength for elution.[1] Retains strongly on C18.[1] |

| pKa | ~13-14 (Amide N-H) | Neutral in standard HPLC pH ranges (2-8).[1] |

| UV Max | ~230 nm, ~254 nm | 254 nm provides high selectivity; 230 nm offers higher sensitivity.[1] |

| Solubility | Low in water; High in ACN/MeOH | Sample diluent must contain >50% organic solvent to prevent precipitation.[1] |

Separation Logic (The "Why")

The separation relies on hydrophobic discrimination .[1]

-

Benzoic Acid (Impurity A): Polar, acidic.[1] Elutes near void volume (check pH to suppress ionization if retention is needed).

-

Ethyl 3-aminobenzoate (Impurity B): Moderately polar (free amine).[1] Elutes mid-gradient.[1]

-

Ethyl 3-benzamidobenzoate (Target): Highly non-polar.[1] Elutes late.

Interaction Mechanism Diagram

The following diagram illustrates the differential interaction of the analytes with the C18 stationary phase.

Caption: Differential retention based on hydrophobicity. The target molecule's two aromatic rings maximize Van der Waals interactions with the C18 ligands.[1]

Method Development Protocol

Equipment & Reagents[5]

-

HPLC System: Agilent 1260/1290 or Waters Alliance/Acquity (Binary Gradient Pump required).

-

Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).[1]

-

Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent (e.g., Waters Symmetry C18). Note: 3.5 µm particle size offers a better balance of resolution and backpressure than 5 µm.[1]

-

Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water, Phosphoric Acid (85%).

Optimized Method Parameters

This method uses a "Scouting Gradient" approach refined into a linear gradient to ensure elution of the highly retained target while resolving early polar impurities.[1]

| Parameter | Setting | Rationale |

| Mobile Phase A | 0.1% | Acidic pH (~2.2) suppresses silanol activity and keeps amine precursors protonated for sharp peaks. |

| Mobile Phase B | Acetonitrile (100%) | ACN has lower viscosity and lower UV cutoff than Methanol, ideal for detecting benzamides.[1] |

| Flow Rate | 1.0 mL/min | Standard for 4.6 mm ID columns.[1] |

| Column Temp | 30°C | Controls viscosity and retention reproducibility.[1] |

| Injection Volume | 10 µL | Optimized for sensitivity without column overload.[1] |

| Detection | 254 nm (BW 4 nm) |

Gradient Table

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 20 | Initial hold for polar impurities. |

| 2.0 | 20 | Isocratic hold to separate Benzoic acid.[1] |

| 12.0 | 80 | Linear ramp to elute E3BB. |

| 15.0 | 95 | Wash step to remove highly lipophilic dimers. |

| 17.0 | 95 | Hold wash.[1] |

| 17.1 | 20 | Return to initial conditions. |

| 22.0 | 20 | Re-equilibration (Critical).[1] |

Experimental Workflow: Step-by-Step

Step 1: Standard Preparation

Stock Solution (1.0 mg/mL):

-

Weigh 10.0 mg of Ethyl 3-benzamidobenzoate reference standard.[1]

-

Transfer to a 10 mL volumetric flask.

-

Dissolve in 100% Acetonitrile (Sonication may be required due to hydrophobicity).

-

Dilute to volume.

Working Standard (50 µg/mL):

-

Pipette 500 µL of Stock Solution into a 10 mL flask.

-

Dilute to volume with 50:50 Water:ACN .

-

Critical: Do not use 100% water as diluent; the analyte will precipitate or adsorb to the glass.[1]

-

Step 2: System Suitability Testing (SST)

Before running samples, inject the Working Standard 5 times.

-

Acceptance Criteria:

Step 3: Sample Analysis[3]

-

Filter all samples through a 0.22 µm PTFE or Nylon filter (Do not use cellulose acetate for organic solvents).[1]

-

Inject Blank (Diluent) -> Standard -> Samples -> Bracketing Standard.

Method Validation (ICH Q2(R2) Compliant)

The following validation characteristics must be evaluated to ensure the method is "fit for purpose."

Specificity (Stress Testing)

Demonstrate that the method can separate E3BB from degradants.

-

Protocol: Expose E3BB stock to Acid (0.1N HCl), Base (0.1N NaOH), and Oxidation (3%

) for 2 hours. -

Expected Result: E3BB is an ester and an amide.[1]

Linearity & Range

-

Range: 10% to 150% of target concentration (e.g., 5 µg/mL to 75 µg/mL).

-

Criteria: Correlation coefficient (

)

Accuracy (Recovery)

-

Protocol: Spike known amounts of E3BB into a placebo matrix at 80%, 100%, and 120% levels.

-

Criteria: Mean recovery 98.0% – 102.0%.

Sensitivity (LOD/LOQ)

Calculated based on Signal-to-Noise (S/N) ratio.[1][2]

-

LOD (Detection): S/N

3 -

LOQ (Quantitation): S/N

10

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Peak Tailing | Secondary interactions with silanols.[1] | Ensure Mobile Phase A pH is < 3.[1][3]0. Use a high-purity "end-capped" column.[1] |

| Retention Time Drift | Temperature fluctuation or insufficient equilibration.[1] | Use a column oven (30°C). Increase re-equilibration time to 5 column volumes. |

| Split Peaks | Solvent mismatch. | Sample diluent is too strong (100% ACN). Match diluent to initial gradient (20-50% ACN). |

| High Backpressure | Particulates.[1] | Filter samples (0.22 µm). Check guard column.[1] |

Method Lifecycle Management Diagram

This diagram outlines the flow from development to routine monitoring, aligned with ICH Q14 (Analytical Procedure Development).

Caption: Lifecycle approach ensuring the method remains robust from R&D through to QC release.

References

-

ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. (2023).[1] Guideline on validation methodology.

-

PubChem Compound Summary: Ethyl 3-aminobenzoate. National Center for Biotechnology Information.[1] (2024).[4] Precursor chemical properties.[1]

-

Snyder, L. R., & Kirkland, J. J. (2012). Introduction to Modern Liquid Chromatography. Wiley.[1] (General reference for RP-HPLC mechanism).

-

FDA Guidance for Industry. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[1][5][1]

Sources

Application Notes & Protocols for the Purification of Ethyl 3-Benzamidobenzoate via Recrystallization

Introduction: The Rationale for Recrystallization

Recrystallization is a cornerstone technique in synthetic chemistry for the purification of solid compounds. The method leverages the differential solubility of a target compound and its impurities in a chosen solvent or solvent system at varying temperatures. An ideal recrystallization process involves dissolving the impure solid in a minimum amount of a hot solvent, followed by slow cooling to induce the formation of a crystalline lattice of the desired compound, while impurities remain in the solution (the mother liquor).[1] The success of this technique is fundamentally dependent on the judicious selection of the recrystallization solvent.

This guide provides a detailed exploration of solvent selection strategies and step-by-step protocols for the purification of ethyl 3-benzamidobenzoate, a compound of interest in pharmaceutical and materials science research.

Molecular Analysis of Ethyl 3-Benzamidobenzoate and Solubility Prediction

To select an appropriate solvent, we must first consider the structural characteristics of ethyl 3-benzamidobenzoate.

-

Aromatic Rings: The presence of two phenyl rings imparts a significant non-polar character.

-

Ester Group (-COOEt): This group introduces moderate polarity.

-

Amide Group (-NH-C=O): The amide linkage is polar and capable of hydrogen bonding.